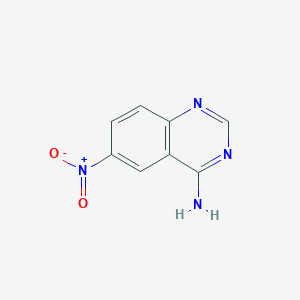
5-Methoxy-1-(trifluoromethyl)-1-indanol
Übersicht
Beschreibung
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. It contains a methoxy group, a trifluoromethyl group, and an indene backbone, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(trifluoromethyl)-1-indanol typically involves multiple steps. One common method includes the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride.
Preparation of 1-halo-4-methoxyl butane: This involves the reaction of 1-chloro-4-methoxy butane with magnesium to form a Grignard reagent.
Formation of the target compound: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted indenes.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, its trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent inhibitor in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-1-(4-trifluoromethyl)phenyl-1-pentanone: This compound shares a similar structure but differs in its backbone, leading to different chemical properties and applications.
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Another similar compound with a tetrahydronaphthalene backbone, which affects its reactivity and biological activity.
Uniqueness
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene backbone combined with the methoxy and trifluoromethyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
5-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI-Schlüssel |
ITSJGTVWYFIFMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

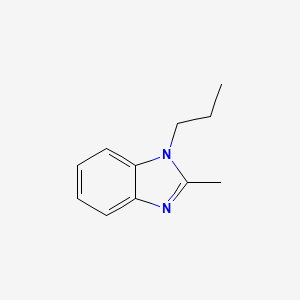
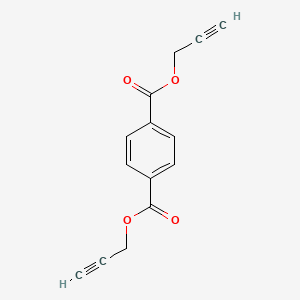

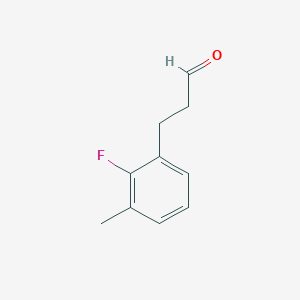
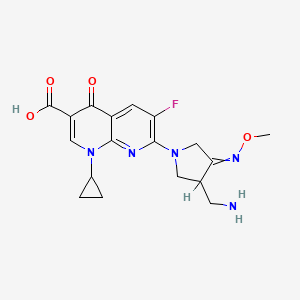
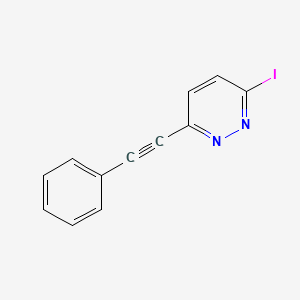

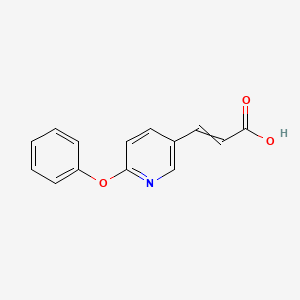


![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)

